N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea
Description
The compound N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea is a fascinating molecule with unique chemical properties
Properties
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6S/c1-13-15(8-20-24(13)3)11-23(2)18(26)22-17-9-21-25(12-17)10-14-4-6-16(19)7-5-14/h4-9,12H,10-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFHMEYSNUFKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea typically involves multiple steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone. The conditions for this reaction typically include refluxing in ethanol.
Chlorobenzyl Substitution: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the synthesized pyrazole intermediate.
Thiourea Incorporation: The final step involves the formation of the thiourea linkage. This can be achieved by reacting the chlorobenzyl-pyrazole intermediate with N-methylthiourea under basic conditions, typically using sodium hydroxide in an aqueous or ethanol solution.
Industrial Production Methods
For industrial-scale production, the process may be optimized for efficiency and yield. This could involve using automated synthesis reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The pyrazole rings and chlorobenzyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reactions: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to the thiourea functionality.
Signal Transduction: Studied for its effects on cellular signaling pathways.
Medicine
Drug Development: Explored as a potential therapeutic agent due to its unique structure.
Diagnostic Imaging: Used in the development of imaging agents for medical diagnostics.
Industry
Agriculture: Potential use in the development of pesticides or herbicides.
Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action for N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea involves its interaction with molecular targets such as enzymes or receptors. The pyrazole rings can interact with specific amino acids in the active sites of enzymes, while the thiourea group can form hydrogen bonds and other interactions, leading to inhibition or modulation of enzymatic activity.
Comparison with Similar Compounds
N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea is unique due to its specific combination of functional groups. Similar compounds include:
N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea: Lacks the N-methyl and dimethylpyrazole groups.
N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea: Contains a methylbenzyl instead of a chlorobenzyl group.
N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methylthiourea: Lacks the dimethylpyrazole group.
Isn't chemistry fascinating?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
